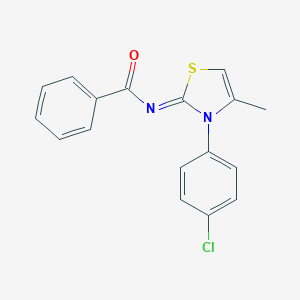
(Z)-N-(3-(4-clorofenil)-4-metiltiazol-2(3H)-ilideno)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a benzamide moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound, n-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown promising pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the benzamide moiety, often through the use of benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)acetamide
- (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)propionamide
- (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)butyramide
Uniqueness
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-12-11-22-17(19-16(21)13-5-3-2-4-6-13)20(12)15-9-7-14(18)8-10-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSKTHINUJHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
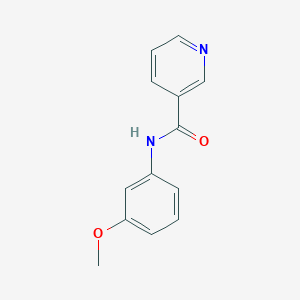
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B377668.png)
![Methyl(diphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonium](/img/structure/B377669.png)

![3-amino-2-(4-bromobenzoyl)-4-(4-methoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B377671.png)
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B377673.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-N-[4-(isopentyloxy)benzylidene]amine](/img/structure/B377675.png)
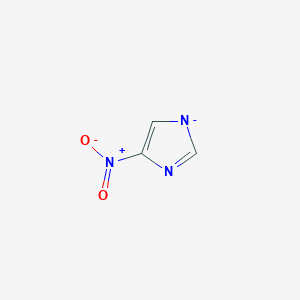
![Methyl 2-({[(benzylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B377679.png)
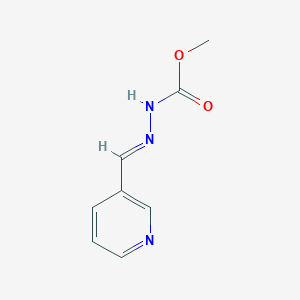
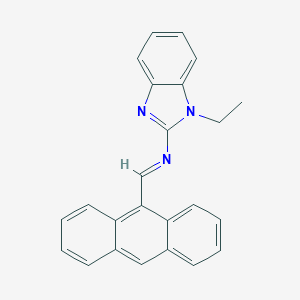

![N-[1-[(4-chloroanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B377685.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]benzenesulfonamide](/img/structure/B377687.png)
